molecular formula C12H14O B8607379 (1-Phenylcyclopent-3-enyl)methanol

(1-Phenylcyclopent-3-enyl)methanol

Cat. No.: B8607379
M. Wt: 174.24 g/mol
InChI Key: JFVYJCRYXMMTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Phenylcyclopent-3-enyl)methanol is a chemical compound that features both an alcohol functional group and an unsaturated cyclopentene ring, making it a versatile intermediate in organic synthesis. The specific combination of the phenyl group and the cyclopent-3-ene scaffold suggests potential as a building block for the development of more complex molecular structures. Related compounds containing the cyclopentene moiety, such as 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, have been investigated in pharmaceutical research for their biological activity, particularly as adrenergic receptor agonists for potential use in managing conditions like pain and glaucoma . The compound's structure, which includes a stereocenter, indicates that it may exist as enantiomers, each of which could interact differently with biological systems. This chiral nature makes it a candidate for application in asymmetric synthesis and medicinal chemistry research. As with many functionalized cyclopentene derivatives, its primary research value lies in its potential to be further functionalized or incorporated into larger, pharmacologically active molecules. Researchers might employ it in the synthesis of prostaglandin analogues, other cyclic terpenoid structures, or novel small-molecule libraries. Please note: The specific properties, mechanisms of action, and detailed applications for this compound are not fully characterized in the available public literature. The information presented is based on the analysis of its molecular structure and related chemical classes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1-phenylcyclopent-3-en-1-yl)methanol

InChI

InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7,13H,8-10H2

InChI Key

JFVYJCRYXMMTCE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(CO)C2=CC=CC=C2

Origin of Product

United States

Structural Significance of the Phenylcyclopentenyl Skeleton in Organic Chemistry

The phenylcyclopentenyl skeleton, the core of (1-Phenylcyclopent-3-enyl)methanol, is a privileged scaffold in organic chemistry. Its significance stems from the amalgamation of a cyclopentene (B43876) ring and a phenyl group, bestowing upon it a unique set of properties. The cyclopentene moiety, a five-membered carbocycle, is a common feature in a vast array of natural products and biologically active molecules. Its inherent ring strain and defined stereochemical landscape provide a versatile platform for a multitude of chemical transformations.

The presence of the phenyl group introduces electronic and steric influences that are crucial in directing the reactivity of the cyclopentene ring. The aromatic ring can participate in a range of transformations, including electrophilic and nucleophilic aromatic substitutions, and can modulate the reactivity of adjacent functional groups through inductive and resonance effects. Furthermore, the chiral center at the C1 position of this compound makes it a valuable precursor for the asymmetric synthesis of more complex molecules. The ability to control the stereochemistry at this center is a key aspect of its utility in modern organic synthesis.

The combination of these structural features makes the phenylcyclopentenyl skeleton a versatile building block for the synthesis of a wide range of compounds, from pharmaceuticals to materials science applications. The strategic placement of the hydroxymethyl group in this compound further enhances its synthetic utility, providing a handle for further functionalization and elaboration into more complex structures.

Historical Context and Evolution of Research on This Compound Class

The journey to understanding and utilizing phenylcyclopentenyl compounds is intrinsically linked to the broader history of cyclopentane (B165970) and cyclopentene (B43876) synthesis. Early methods for the construction of five-membered rings were often limited in scope and efficiency. However, the mid-20th century witnessed a surge in the development of new synthetic methodologies, driven by the need to access complex natural products containing cyclopentane motifs.

A pivotal moment in the history of cyclopentadienyl (B1206354) compounds, a close relative of the cyclopentenyl skeleton, was the serendipitous discovery of ferrocene (B1249389) in 1951. wikipedia.org This discovery of a stable "sandwich" compound of iron and two cyclopentadienyl anions revolutionized the field of organometallic chemistry and spurred intense research into the synthesis and reactivity of cyclopentadienyl derivatives. wikipedia.org While not a direct precursor, the explosion of interest in cyclopentadienyl chemistry laid the groundwork for the exploration of related five-membered ring systems.

The synthesis of substituted cyclopentenes has evolved significantly over the decades, with numerous methods being developed. These include intramolecular cyclizations, ring-closing metathesis, and various cycloaddition reactions. organic-chemistry.orgrsc.org The development of catalytic and asymmetric versions of these reactions has been a major focus, allowing for greater control over the stereochemical outcome of the synthesis. nih.govorganic-chemistry.orgnih.gov

While specific historical accounts of the synthesis of (1-Phenylcyclopent-3-enyl)methanol are not extensively documented in early literature, its preparation can be conceptualized through established synthetic transformations. Plausible routes include the Grignard reaction of a phenylmagnesium halide with a suitable cyclopentenone precursor, followed by reduction, or the reduction of a corresponding carboxylic acid or ester. masterorganicchemistry.comyoutube.comleah4sci.comyoutube.comyoutube.comucalgary.ca The evolution of these fundamental reactions has paved the way for the more recent and targeted investigations into phenylcyclopentenyl compounds.

Current Research Landscape and Future Prospects for 1 Phenylcyclopent 3 Enyl Methanol Studies

Established Synthetic Pathways to the Core Structure

The foundational approaches to assembling the this compound scaffold often involve the formation of the five-membered ring as a key step. These methods provide reliable access to the core structure, which can then be further functionalized.

Synthesis from Ester Precursors via Reductive Transformations

One of the classical and most direct methods for the synthesis of this compound involves the reduction of a corresponding ester precursor, namely methyl 1-phenylcyclopent-3-enecarboxylate or ethyl 1-phenylcyclopent-3-enecarboxylate. This transformation is typically achieved using powerful reducing agents that can efficiently convert the ester functionality to a primary alcohol.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive hydride reagent. The ester is added cautiously to a suspension of LiAlH₄ at a reduced temperature, often 0 °C, to control the exothermic reaction. Upon completion of the reduction, the reaction is carefully quenched with water and a basic solution to hydrolyze the aluminum salts and facilitate the isolation of the desired alcohol.

This reductive approach is highly efficient and provides good to excellent yields of this compound. The mild reaction conditions and the ready availability of the starting ester precursors make this a favored method in many synthetic campaigns.

Table 1: Reductive Transformation of Ester Precursors

Ester PrecursorReducing AgentSolventProduct
Methyl 1-phenylcyclopent-3-enecarboxylateLithium Aluminum Hydride (LiAlH₄)Diethyl EtherThis compound
Ethyl 1-phenylcyclopent-3-enecarboxylateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)This compound

Utilization of Ring-Closing Metathesis (RCM) Strategies in Cyclopentene (B43876) Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic olefins, including the cyclopentene core of this compound. rsc.orgnih.gov This strategy involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. The reaction proceeds through a series of metathesis steps, ultimately leading to the formation of the desired cyclic product and the liberation of a small volatile olefin, such as ethylene.

For the synthesis of a substituted cyclopentene like this compound, a suitable acyclic diene precursor bearing the phenyl and a protected hydroxymethyl group is required. The strategic placement of the double bonds in the precursor is crucial for the successful formation of the five-membered ring. The use of ruthenium catalysts is advantageous due to their tolerance of a wide range of functional groups, allowing for the presence of the protected alcohol and the aromatic ring.

An isomerization-ring-closing metathesis strategy can also be employed, where a ruthenium catalyst facilitates both the isomerization of allyl groups and the subsequent RCM reaction. organic-chemistry.org This approach can streamline the synthesis by starting from more readily available precursors. The efficiency of the RCM reaction can be influenced by factors such as catalyst choice, solvent, and reaction temperature.

Alternative Synthetic Routes to this compound and Related Scaffolds

Beyond the more common methods, alternative synthetic strategies have been developed to access this compound and structurally related compounds. These routes often showcase unique bond formations and may offer advantages in specific synthetic contexts. One such approach could involve the [3+2] cycloaddition of a vinylcyclopropane (B126155) with an appropriate dipolarophile, followed by functional group manipulation to yield the target molecule.

Another potential, though less direct, route could involve the derivatization of cyclopentadiene (B3395910). For instance, cyclopentadienylmagnesium bromide can react with alkyl halides in the presence of a copper catalyst to form alkylated cyclopentadienes. nih.gov Subsequent functionalization and reduction could potentially lead to the desired alcohol. Furthermore, the perarylation of cyclopentadiene using copper(I) catalysis offers a method to introduce multiple aryl groups, which could be adapted for the synthesis of more complex analogs. rsc.org

The development of novel synthetic methods continues to provide new avenues to these important molecular scaffolds. beilstein-journals.orgresearchgate.net

Catalytic Methodologies in this compound Synthesis

Catalytic methods play a crucial role not only in the construction of the core structure but also in its subsequent modification. These processes offer high efficiency, selectivity, and atom economy.

Rhodium-Catalyzed Processes for Structural Modification

Rhodium catalysts are well-known for their ability to promote a wide array of organic transformations, including those that can be applied to the structural modification of this compound and its precursors. acs.orgnih.gov For instance, rhodium-catalyzed hydroformylation can introduce a formyl group into the cyclopentene ring, which can then be further elaborated. nih.gov This reaction typically employs a rhodium catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen).

Furthermore, rhodium-catalyzed enantioselective reactions, such as cyclopropanation or Alder-ene type reactions, can be used to introduce chirality and further complexity to the cyclopentene scaffold. nih.govnih.govresearchgate.netorganic-chemistry.org These methods often utilize chiral ligands to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products. The development of new rhodium catalysts and ligands continues to expand the scope of these powerful transformations. youtube.com

Copper(I)-NHC-Catalyzed Allylic Oxidation and Related Reactions

Copper(I) catalysts, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, have proven to be effective for a variety of transformations, including allylic oxidations. nih.gov In the context of this compound, a copper(I)-NHC catalyst could potentially be used to introduce an oxygen-containing functional group at the allylic position of the cyclopentene ring. This would provide a handle for further synthetic manipulations.

Copper-catalyzed reactions are often attractive due to the lower cost and toxicity of copper compared to other transition metals. capes.gov.br Photoinduced copper-catalyzed enantioselective allylic C(sp³)–H oxidation has been reported for acyclic alkenes and could potentially be adapted for cyclic systems. nih.gov The development of new copper-based catalytic systems continues to offer new possibilities for the functionalization of complex molecules. nih.govrsc.org

Dual Catalysis Approaches for Quaternary Carbon Formation

The creation of a quaternary carbon atom, an atom bonded to four other carbon atoms, is a significant hurdle in chemical synthesis due to steric hindrance. Dual catalysis, a strategy where two distinct catalysts work in concert to promote a reaction, has emerged as a powerful tool to overcome this challenge. nih.gov This approach allows for the simultaneous activation of both the nucleophile and the electrophile, facilitating bond formation under milder conditions and often with higher efficiency. nih.gov

In the context of synthesizing cyclopentene structures with quaternary carbons, a cooperative catalysis approach combining an organocatalyst and a metal catalyst has proven effective. nih.govacs.org For instance, the combination of a chiral secondary amine and a palladium(0) complex can catalyze the spirocyclization of propargylated azlactones with enals. acs.org This reaction proceeds through a cascade of events initiated by the formation of an iminium ion from the enal and the chiral amine. acs.org The azlactone then adds to this activated iminium, and a subsequent palladium-catalyzed Conia-ene reaction forms the spirocyclic cyclopentene ring with a quaternary center. acs.org While this specific example leads to a spirocyclic system, the underlying principle of dual activation is directly applicable to the formation of the 1-phenyl quaternary center in the target molecule.

Another relevant dual-catalyst system involves the use of a chiral rhodium(II) catalyst, such as Rh₂(DOSP)₄, in conjunction with a Lewis acid like scandium triflate (Sc(OTf)₃). nih.gov This system has been successfully employed in the synthesis of complex cyclopentanes containing four stereogenic centers, demonstrating its capability in constructing highly substituted rings. nih.gov The rhodium catalyst activates a vinyldiazoacetate to form a carbene, which then undergoes a cascade of reactions including an oxonium ylide formation, nih.govacs.org-sigmatropic rearrangement, and an intramolecular carbonyl ene reaction to build the cyclopentane (B165970) core. nih.gov

Gallium-catalyzed homoconjugate addition of organoboron nucleophiles to functionalized cyclopropanes also offers a pathway to quaternary carbons. nih.gov Catalysts like GaCl₃ can activate cyclopropanes, allowing for the addition of aryl nucleophiles, which is a key step in introducing the phenyl group at the C1 position. nih.gov

Table 1: Examples of Dual Catalysis Systems for Quaternary Carbon Formation
Catalyst SystemReaction TypeKey FeaturesReference
Chiral Secondary Amine / Pd(0) ComplexSpirocyclizationCooperative activation of nucleophile and electrophile. acs.org
Rh₂(DOSP)₄ / Sc(OTf)₃Domino Reaction CascadeFormation of multiple stereocenters in a single operation. nih.gov
GaCl₃Homoconjugate AdditionFormation of highly hindered quaternary carbons. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of a specific enantiomer or diastereomer of this compound requires precise control over the formation of its stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral starting material.

Several powerful strategies exist for the enantioselective synthesis of chiral cyclopentenes. researchgate.net One classic approach involves the stereoselective cyclopropanation of a 1,3-diene followed by a vinylcyclopropane rearrangement. nih.gov More contemporary methods include the formal [3+2]-cycloaddition of a metal-bound 1,3-dipole with an alkene. nih.gov

For the construction of chiral cyclopentenones, which can be precursors to the target alcohol, methods like the Pauson-Khand reaction, Nazarov cyclization, and various organocatalyzed reactions have been developed. acs.org Dynamic kinetic resolution (DKR) is another sophisticated technique that can convert a racemic mixture into a single enantiomerically enriched product in high yield. researchgate.net

In a direct application towards substituted cyclopentenes, a zirconium-catalyzed inter/intramolecular double carboalumination of 1,5-dienes has been shown to generate two stereocenters, including an all-carbon quaternary stereocenter, with high enantioselectivity. dntb.gov.ua

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. When synthesizing derivatives of this compound that may contain additional stereocenters on the cyclopentene ring, controlling diastereoselectivity becomes crucial.

Tandem asymmetric reactions, where multiple stereocenters are formed in a single synthetic operation, offer an efficient way to build complex molecules. The use of bifunctional catalysts, such as cinchona alkaloids, has been shown to control the diastereoselectivity in reactions that create nonadjacent stereocenters. acs.org This allows for the selective formation of any of the possible stereoisomers from the same starting materials simply by choosing the appropriate catalyst. acs.org

In the context of cyclopropanation reactions, which can be a gateway to cyclopentenes, the stereochemistry of the starting alkene can influence the diastereoselectivity of the product. acs.orgrsc.org For instance, both E- and Z-alkenes can lead to the same trans-cyclopropane product, indicating that the catalyst and reaction conditions can override the initial geometry of the substrate. acs.org The opening of cyclic epoxides, another route to functionalized rings, also proceeds with high diastereoselectivity, with the incoming nucleophile and the resident groups on the ring dictating the stereochemical outcome. youtube.com

Desymmetrization is a powerful strategy for generating chiral molecules from achiral, symmetrical starting materials. This approach often relies on a chiral catalyst to selectively react with one of two identical functional groups in the starting material.

The desymmetrization of prochiral cyclopentene-1,3-diones is a well-established method for producing optically active cyclopentane derivatives. researchgate.net Chiral N-heterocyclic carbene (NHC) catalysts have been successfully used in the cascade asymmetric desymmetrization of cyclopentenediones with enals. researchgate.net This reaction creates highly functionalized chiral products containing an all-carbon quaternary stereocenter with high enantioselectivities. researchgate.net Similarly, chiral silver-phosphine complexes can catalyze the vinylogous Michael addition of dicyanocyclohexane to cyclopentene-1,3-diones, achieving desymmetrization. researchgate.net These methods provide a clear blueprint for how a symmetrical cyclopentene precursor could be desymmetrized to install the chiral quaternary center of this compound.

Determining the absolute configuration (the precise 3D arrangement of atoms, designated as R or S) of a newly synthesized chiral molecule is a critical final step. The most definitive method for this is X-ray crystallography of the molecule or a suitable crystalline derivative.

Control of the absolute configuration is achieved by using a specific enantiomer of a chiral catalyst. For example, in the cooperative catalysis involving a chiral secondary amine and a palladium complex, the choice of the amine enantiomer dictates the absolute configuration of the resulting spirocyclic product. acs.org Based on well-understood models of asymmetric induction for these catalysts, the absolute configuration of the product can often be predicted. acs.org Similarly, in rhodium-catalyzed domino reactions, the use of a specific chiral ligand on the rhodium center controls the absolute stereochemistry of the newly formed stereocenters. nih.gov This principle of "catalyst control" is fundamental to modern asymmetric synthesis and allows for the selective preparation of either the (R)- or (S)-enantiomer of this compound.

Table 2: Strategies for Stereoselective Synthesis
StrategyDescriptionKey Catalyst/MethodReference
Enantioselective FormationProduction of a single enantiomer.Chiral catalysts (e.g., Rh, Zr complexes), organocatalysts. nih.govacs.orgresearchgate.netresearchgate.netdntb.gov.ua
Diastereoselective ControlControl of relative stereochemistry of multiple stereocenters.Bifunctional catalysts (e.g., cinchona alkaloids), substrate control. acs.orgacs.orgrsc.orgyoutube.com
DesymmetrizationGeneration of chirality from a symmetrical starting material.Chiral N-heterocyclic carbenes (NHCs), chiral Ag-phosphine complexes. researchgate.netresearchgate.net
Control of Absolute ConfigurationSelection of a specific (R or S) enantiomer.Use of a specific enantiomer of a chiral catalyst. acs.orgnih.gov

Reactions at the Hydroxyl Moiety

The primary hydroxyl group is a prime site for various functional group interconversions, including derivatization and oxidation.

The hydroxyl group of this compound can be readily derivatized to form esters and ethers. These derivatizations are not only crucial for altering the compound's physical and chemical properties but also for installing protecting groups. Protecting the hydroxyl group is a common strategy to prevent its interference in reactions targeting other parts of the molecule, such as the double bond.

Common protecting groups for primary alcohols like this compound include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB)), and esters (e.g., acetate, benzoate). The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Protecting GroupReagents for ProtectionConditions for Deprotection
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or HF, Acetonitrile
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C or Na, NH₃ (l)
Acetate (Ac)Ac₂O, Pyridine, DMAPK₂CO₃, MeOH or LiAlH₄, Et₂O

These strategies are fundamental in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

The primary alcohol of this compound can be oxidized to afford either the corresponding aldehyde, (1-phenylcyclopent-3-enyl)carbaldehyde, or the carboxylic acid, 1-phenylcyclopent-3-ene-1-carboxylic acid nih.gov, depending on the oxidant and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde. These reactions are usually carried out in chlorinated solvents like dichloromethane (B109758) at room temperature.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The presence of the phenyl group and the double bond requires careful selection of the oxidant to avoid unwanted side reactions.

Target ProductOxidizing AgentTypical Conditions
AldehydePyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature
AldehydeDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic aqueous solution, heat
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to Room Temperature

Transformations Involving the Cyclopentene Olefin

The double bond in the cyclopentene ring is a key site for a variety of addition and functionalization reactions.

The double bond of this compound can undergo electrophilic addition reactions. For instance, the addition of hydrohalic acids (e.g., HBr) or halogens (e.g., Br₂) proceeds via the formation of a carbocation or a halonium ion intermediate, respectively. The regioselectivity of these additions is influenced by the electronic effects of the phenyl and hydroxymethyl substituents. The addition of bromine (Br₂) to an alkene typically results in the formation of a dibromo adduct libretexts.org. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion libretexts.org.

Nucleophilic additions to the double bond are less common and typically require activation of the double bond with an electron-withdrawing group or the use of organometallic reagents under specific catalytic conditions.

The allylic positions of the cyclopentene ring are susceptible to functionalization. Palladium-catalyzed allylic substitution reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, the hydroxyl group can be converted into a good leaving group (e.g., acetate, carbonate), which is then displaced by a nucleophile in the presence of a palladium(0) catalyst. This approach allows for the introduction of a wide range of functionalities at the allylic position. For example, the reaction with soft nucleophiles like malonates can lead to the formation of new C-C bonds rsc.org.

Recent advances have also demonstrated direct C-H functionalization at the allylic position, avoiding the need for pre-functionalization of the hydroxyl group.

Reaction TypeCatalyst/ReagentsNucleophile/Product
Allylic AlkylationPd(PPh₃)₄, BaseMalonate esters, β-keto esters
Allylic AminationPd(dba)₂, Ligand, BaseAmines, Amides

The cyclopentene double bond can participate in cycloaddition reactions to construct more complex polycyclic systems. The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, can be utilized to form a new five-membered ring fused to the cyclopentene core wikipedia.orgnih.gov. This reaction is typically mediated by cobalt carbonyl complexes wikipedia.orgnih.gov.

Furthermore, the cyclopentene can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring, leading to the synthesis of bicyclic and tricyclic frameworks wikipedia.orgyoutube.com. The reactivity of the cyclopentene in these [4+2] cycloadditions is influenced by the substitution pattern on the ring libretexts.org.

Rearrangement and Cascade Reactions Involving the Phenylcyclopentene System

While specific, documented examples of rearrangement and cascade reactions starting directly from this compound are not extensively reported in the literature, the structural motifs present in the molecule suggest a high potential for such transformations. The reactivity of the phenylcyclopentene system is ripe for exploration, with several classes of pericyclic and acid-catalyzed reactions being theoretically plausible.

Pericyclic reactions, which proceed through a cyclic transition state, represent a key area of potential reactivity. wikipedia.orglibretexts.orgebsco.com These concerted reactions are known for their high stereospecificity. libretexts.org The cyclopentene ring in conjunction with the allylic alcohol functionality could, under appropriate thermal or photochemical conditions, participate in sigmatropic rearrangements. adichemistry.comuh.educhadsprep.com For instance, a usu.eduusu.edu-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, could be envisioned. chadsprep.comimperial.ac.uklibretexts.org In a hypothetical Claisen-type rearrangement, the vinyl ether derivative of this compound could rearrange to a γ,δ-unsaturated carbonyl compound. Similarly, a Cope-type rearrangement could occur if the alcohol is converted into a suitable diene system.

Acid-catalyzed rearrangements of the carbocation generated from the allylic alcohol are also a strong possibility. Protonation of the hydroxyl group followed by loss of water would generate a resonance-stabilized allylic cation. This intermediate could then undergo a variety of transformations, including Wagner-Meerwein shifts, leading to ring expansion or contraction, or other skeletal rearrangements to form more stable carbocationic species. carewellpharma.in Such rearrangements could provide access to novel carbocyclic frameworks.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, could also be initiated from this compound. For example, an initial reaction at the alcohol or the double bond could set off a series of cyclizations or rearrangements, leading to the rapid construction of complex polycyclic systems. The phenyl group can also play a crucial role in directing or participating in these cascades, for instance, through electrophilic aromatic substitution-type cyclizations.

It is important to note that while these reaction pathways are chemically reasonable based on the known reactivity of similar systems, their successful application to this compound would require experimental validation. The specific outcomes would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Role of this compound as a Precursor in Complex Syntheses

The utility of cyclopentenyl alcohols, structurally analogous to this compound, as key intermediates in the synthesis of complex and biologically active molecules is well-established, particularly in the field of medicinal chemistry. These scaffolds serve as crucial building blocks for the preparation of carbocyclic nucleoside analogues, which are compounds where the furanose ring of a natural nucleoside is replaced by a carbocycle. usu.edunih.govacs.org This modification often imparts increased metabolic stability against enzymatic degradation while retaining or enhancing biological activity. acs.org

This compound and its derivatives are particularly valuable precursors for carbocyclic nucleosides with potential antiviral properties, including activity against human immunodeficiency virus (HIV), orthopoxviruses like vaccinia and cowpox, and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.govnih.govnih.govacs.orgacs.org The general synthetic strategy involves the stereoselective introduction of a nucleobase mimic onto the cyclopentene ring.

One prominent application is in the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (Carbovir), a potent anti-HIV agent. nih.gov The synthesis of Carbovir and related analogues demonstrates the versatility of the cyclopentenyl methanol (B129727) core in constructing these complex therapeutic agents. acs.orgacs.org

Furthermore, cyclopentenyl alcohols are utilized in the synthesis of various five-membered heterocyclic carbocyclic nucleosides. nih.govnih.gov For instance, a chiral cyclopentenol (B8032323) derivative has been used as a key intermediate to synthesize 1,2,3-triazole and 1,2,4-triazole (B32235) carbocyclic nucleosides. nih.govsci-hub.cat The synthetic route often involves the conversion of the alcohol to a suitable leaving group or an azide, followed by coupling with a heterocyclic moiety. nih.gov The resulting nucleoside analogues have shown significant antiviral activities, as detailed in the table below.

Table 1: Antiviral Activity of Carbocyclic Nucleoside Analogues Synthesized from Cyclopentenyl Precursors

Compound Target Virus EC₅₀ (µM)
1,2,3-Triazole analogue (17c) Vaccinia virus 0.4 nih.govsci-hub.cat
1,2,3-Triazole analogue (17c) Cowpox virus 39 nih.govsci-hub.cat
1,2,3-Triazole analogue (17c) SARS-CoV 47 nih.govsci-hub.cat
1,2,4-Triazole analogue (17a) SARS-CoV 21 nih.govsci-hub.cat
Pyrazole amide (15f) HIV-1 24 nih.gov

The synthesis of these complex molecules often involves a series of carefully controlled steps, including protection/deprotection of functional groups, stereoselective reactions to control the geometry of the substituents on the cyclopentene ring, and the crucial coupling reaction to introduce the heterocyclic base. The phenyl group in this compound can influence the stereochemical outcome of these reactions and can be retained in the final product to modulate its biological activity and pharmacokinetic properties. The versatility of this precursor allows for the generation of a diverse library of nucleoside analogues for biological screening. nih.gov

Mechanistic and Computational Studies of Reactions Pertaining to 1 Phenylcyclopent 3 Enyl Methanol

Application of Computational ChemistryWhile computational methods are widely used, their specific application to (1-Phenylcyclopent-3-enyl)methanol has not been reported.

Prediction of Reactivity and SelectivityWithout computational or experimental studies, any prediction of the reactivity and selectivity of this compound would be unfounded.

Further research and publication in peer-reviewed journals would be necessary to provide the detailed scientific information requested.

Advanced Analytical Techniques for Characterization of 1 Phenylcyclopent 3 Enyl Methanol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the structure of (1-Phenylcyclopent-3-enyl)methanol. By interacting with the molecule using various forms of electromagnetic radiation, techniques like NMR, mass spectrometry, and infrared spectroscopy can provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure elucidation. It provides precise information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The two vinylic protons of the cyclopentene (B43876) ring produce a signal around 5.8 ppm. The protons of the methylene (B1212753) groups in the cyclopentene ring and the methylene group of the hydroxymethyl substituent show complex splitting patterns in the aliphatic region of the spectrum. The hydroxyl proton gives a broad singlet that can exchange with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The phenyl group carbons resonate in the aromatic region (approximately 125-145 ppm). The olefinic carbons of the cyclopentene ring appear around 129-130 ppm. The carbon atom bearing the phenyl group and the carbon of the hydroxymethyl group are also identifiable, along with the other aliphatic carbons of the five-membered ring.

A representative, though not specific, set of NMR data for a related structure, diphenylmethanol (B121723), shows aromatic protons in the 7.28-7.43 ppm range and the methine proton at 5.88 ppm. rsc.org The carbon signals for diphenylmethanol appear at 143.8, 128.5, 127.6, and 126.5 ppm for the aromatic carbons and 76.3 ppm for the carbinol carbon. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H 7.2 - 7.4 Aromatic protons (C₆H₅)
¹H ~5.8 Vinylic protons (CH=CH)
¹H 1.5 - 3.0 Aliphatic protons (cyclopentyl ring)
¹H ~3.6 Methanol (B129727) protons (CH₂OH)
¹H Variable Hydroxyl proton (OH)
¹³C 125 - 145 Aromatic carbons
¹³C 129 - 130 Vinylic carbons
¹³C ~65 Methanol carbon (CH₂OH)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) typically leads to the formation of a molecular ion (M⁺), which then undergoes fragmentation. For this compound, key fragmentation pathways would likely involve the loss of a water molecule (M-18), the loss of the hydroxymethyl group (M-31), and cleavage of the cyclopentene ring. The phenyl group would likely give rise to characteristic fragments at m/z 77 (C₆H₅⁺) and 91 (tropylium ion, C₇H₇⁺). A related compound, phenylmethanol, shows a molecular ion at m/z 108, with fragmentation involving the loss of a hydrogen atom or the entire OH group. youtube.com

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. rsc.org The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching of the phenyl ring and the cyclopentene ring would be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would be present around 1050 cm⁻¹.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for determining its purity. Given its chiral nature, specialized chromatographic methods are also required to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed to assess the purity of the compound.

As this compound possesses a chiral center at the carbon atom to which the phenyl and hydroxymethyl groups are attached, it exists as a pair of enantiomers. Chiral HPLC is the method of choice for separating these enantiomers. windows.net This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. The choice of mobile phase, which can be normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or acetonitrile), significantly influences the separation efficiency. windows.netnih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. nist.gov The compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. GC can also be coupled with a mass spectrometer (GC-MS) to provide both separation and structural information simultaneously. The Kovats retention index, a measure that normalizes retention times relative to n-alkanes, can also be a useful parameter for identification. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of chemical reactions that synthesize or modify this compound. itwreagents.com Its primary application is to qualitatively track the consumption of starting materials and the formation of products over time. msu.eduyoutube.com

In a typical setup for monitoring the synthesis of this compound, a TLC plate is spotted with three samples: the starting material (e.g., a phenyl-substituted cyclopentenyl precursor), a co-spot containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu This three-lane approach helps to unambiguously identify the reactant spot and distinguish it from the product, especially if their retention factors (Rƒ) are similar. rochester.edu

As the reaction proceeds, aliquots are taken from the reaction vessel at regular intervals and spotted on the TLC plate. msu.edu The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a nonpolar solvent like heptane (B126788) or toluene (B28343) and a more polar solvent such as ethyl acetate. msu.edu The polarity of the eluent is optimized to achieve good separation, where the Rƒ value of the starting material is ideally around 0.5. msu.edu Since this compound contains a hydroxyl group, it is more polar than a non-alcoholic precursor. Consequently, the product spot will have a lower Rƒ value (i.e., it will travel a shorter distance up the plate) than the less polar reactant.

After development, the spots are visualized, typically under UV light at 254 nm, which reveals the phenyl chromophore. The gradual disappearance of the starting material's spot and the appearance and intensification of the product's spot indicate the reaction's progression. youtube.com When the starting material spot is no longer visible in the reaction mixture lane, the reaction is generally considered complete. youtube.com

Table 1: Representative TLC Parameters for Monitoring a Reaction

ParameterDescriptionExample
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F₂₅₄
Mobile Phase (Eluent) The solvent system used to develop the plate.20% Ethyl Acetate in Hexane
Visualization The method used to see the separated spots.UV light (254 nm), Potassium permanganate (B83412) stain
Reactant Rƒ The retention factor of the starting material.~0.6
Product Rƒ The retention factor of this compound.~0.4

Hyphenated Analytical Technologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and the definitive identification of compounds like this compound. amazonaws.com

LC-MS and GC-MS for Mixture Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying this compound and any associated impurities. resolvemass.canih.gov Impurity profiling is crucial as even small quantities of unintended substances can affect the properties and subsequent reactions of the target compound. ijnrd.org

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed directly or after derivatization. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the capillary column. As the components elute, they are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum or "fingerprint" for each compound. nih.gov This fingerprint allows for the identification of the parent compound and potential impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products.

LC-MS is highly versatile and can analyze a wider range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. resolvemass.ca The technique combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. ijnrd.org This is particularly useful for identifying process-related impurities from the synthesis of this compound. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions, which provides a highly specific fingerprint for the compound and can help distinguish between isomers. nih.gov

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
GC-MSElectron Ionization (EI)174.1156, 141, 129, 115, 91
LC-MSElectrospray (ESI+)175.1157.1 (loss of H₂O)

LC-NMR for On-line Structural Assignment

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a pinnacle in hyphenated technology, directly linking the separation power of HPLC with the unparalleled structure-elucidating capability of NMR. mdpi.com This technique provides comprehensive structural information of analytes in a mixture without the need for prior isolation. iosrphr.org

In an LC-NMR experiment, after the components of a mixture are separated on an LC column, the eluent flows through a specialized NMR probe. iosrphr.org This allows for the acquisition of NMR spectra for each chromatographic peak. For a compound like this compound, LC-NMR can provide unambiguous confirmation of its structure, including the connectivity of atoms and information about its stereochemistry, directly from a reaction mixture or a purified sample containing unknown impurities. nih.gov

The main challenge with LC-NMR is the relatively low sensitivity of NMR compared to MS. researchgate.net To overcome this, several operational modes have been developed:

On-flow mode: Spectra are acquired continuously as the eluent flows through the NMR probe. This is suitable for major components. nih.gov

Stopped-flow mode: The chromatographic flow is halted when a peak of interest reaches the NMR probe, allowing for longer acquisition times and more advanced, multi-dimensional NMR experiments (e.g., COSY, HSQC) to be performed. researchgate.net

LC-SPE-NMR: The analyte is trapped on a solid-phase extraction (SPE) cartridge after eluting from the column. The solvent is then changed to a deuterated solvent, and the analyte is flushed into the NMR probe, which eliminates interfering solvent signals and enhances sensitivity. nih.gov

The combination of LC-MS and LC-NMR (LC-MS-NMR) provides complementary data, with MS giving molecular weight and formula information and NMR revealing the detailed atomic arrangement. amazonaws.com

Methods for Stereochemical Assignment

Since this compound is a chiral molecule, determining its absolute configuration (the specific 3D arrangement of its atoms) is a critical aspect of its characterization. researchgate.net

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute stereochemistry. However, this technique requires a well-ordered single crystal. As this compound is an alcohol and likely a liquid or low-melting solid at room temperature, it is often necessary to convert it into a crystalline derivative.

Common derivatization strategies include reacting the alcohol with a carboxylic acid (e.g., p-bromobenzoic acid) or an isocyanate to form a crystalline ester or urethane, respectively. The presence of a heavy atom like bromine in the derivative aids in the determination of the absolute configuration. Once a suitable crystal is grown, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, revealing the precise position of every atom in the crystal lattice.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD))

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive tools for assigning the absolute configuration of chiral molecules in solution. researchgate.netcas.cz

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength. saschirality.org For a molecule like this compound, the chromophores (the phenyl group and the double bond) will give rise to characteristic CD signals.

A particularly powerful technique for allylic alcohols is the Exciton Chirality Method (ECM) . nih.gov This involves derivatizing the alcohol with a second chromophore, such as a benzoate or naphthoate group. The two chromophores (the newly introduced one and the phenyl group already present) interact through space. This interaction results in a split CD spectrum with two bands of opposite sign, known as a "couplet." The sign of this couplet (positive for a positive first Cotton effect and negative second, or vice versa) is directly related to the chirality, or twist, between the two chromophores, allowing for the determination of the absolute configuration of the original alcohol. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Phenylcyclopent-3-enyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Grignard addition to cyclopentenone derivatives followed by reduction, or through acid-catalyzed cyclization of phenyl-substituted diols. Key factors include:

  • Temperature control (e.g., −78°C for Grignard stability ).
  • Catalyst selection (e.g., palladium for hydrogenation or enzymes for enantioselective reduction ).
  • Solvent optimization (methanol/chloroform mixtures improve solubility and reaction homogeneity ).
    Yield optimization often requires iterative adjustments to stoichiometry and purification via silica gel chromatography .

Q. How can researchers purify this compound to achieve high enantiomeric excess?

  • Methodological Answer :

  • Chiral column chromatography using cellulose-based stationary phases separates enantiomers effectively .
  • Recrystallization in methanol/water mixtures enhances purity, with cooling rates adjusted to minimize co-crystallization of impurities .
  • HPLC analysis (C18 columns, methanol:water mobile phase) validates purity (>99%) and quantifies enantiomeric ratios .

Advanced Research Questions

Q. What computational strategies resolve contradictions in NMR and X-ray crystallography data during structural elucidation?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to validate proposed structures .
  • Molecular docking clarifies steric effects influencing crystallographic disorder in the cyclopentene ring .
  • Multi-technique integration : Combine NOESY (for spatial proximity) and IR (for functional group confirmation) to resolve ambiguities .

Q. How can biocatalytic methods be optimized for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Enzyme screening : Use alcohol dehydrogenases (e.g., Lactobacillus spp.) for ketone reduction; optimize pH (6.5–7.5) and cofactor recycling (NADH/NADPH) .
  • Solvent engineering : Co-solvents like ionic liquids improve enzyme stability and substrate solubility .
  • Kinetic resolution : Lipases (e.g., CAL-B) selectively esterify the undesired enantiomer, achieving >90% ee .

Q. What experimental designs mitigate methanol crossover in electrochemical studies of this compound?

  • Methodological Answer :

  • Flow-cell setups with thin electrolyte layers (≤100 µm) reduce diffusion-driven crossover .
  • Permeability testing : Compare methanol flux across Nafion® membranes using GC-MS to identify ideal membrane porosity .
  • In-situ Raman spectroscopy monitors real-time methanol concentration gradients during electrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Test compound purity via LC-MS to rule out degradation products .
  • Assay standardization : Control variables like solvent (DMSO vs. methanol) and cell line passage number .
  • Meta-analysis : Use hierarchical clustering to identify outlier datasets influenced by protocol differences .

Method Comparison Table

Technique Application Key Parameters References
Chiral HPLCEnantiomeric purity validationCellulose columns, 80:20 methanol:water
DFT CalculationsStructural validationB3LYP/6-31G*, solvent-polarizable continuum
Biocatalytic ReductionEnantioselective synthesispH 7.0, NADPH cofactor, 30°C
Flow-cell ElectrochemistryMethanol crossover mitigation50 µm membrane, 0.1 M H₂SO₄ electrolyte

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.